2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- involves multiple steps, starting from thebaine. The synthetic route typically includes:
Initial Functionalization: Thebaine is first functionalized to introduce the necessary functional groups.
Cyclization: The functionalized intermediate undergoes cyclization to form the endotheno structure.
化学反応の分析
2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acylated positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a bioactive molecule with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in pain management and neuropharmacology.
Industry: Its unique structural properties make it a candidate for specialized industrial applications
作用機序
The mechanism of action of 2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to opioid receptors, particularly the kappa opioid receptor, leading to modulation of pain signals and other physiological responses .
類似化合物との比較
Similar compounds include other thebaine derivatives such as:
N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines: These compounds also interact with opioid receptors but may have different selectivity and potency.
特性
CAS番号 |
95387-01-2 |
---|---|
分子式 |
C33H35N3O7 |
分子量 |
585.6 g/mol |
IUPAC名 |
methyl (E)-4-[4-[2-[[(1R,2S,6R,14R,15R,16R)-11-hydroxy-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]amino]-2-oxoethyl]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C33H35N3O7/c1-36-15-14-32-28-20-6-9-22(37)29(28)43-30(32)33(42-3)13-12-31(32,24(36)17-20)18-23(33)35-26(39)16-19-4-7-21(8-5-19)34-25(38)10-11-27(40)41-2/h4-13,23-24,30,37H,14-18H2,1-3H3,(H,34,38)(H,35,39)/b11-10+/t23-,24-,30-,31-,32+,33-/m1/s1 |
InChIキー |
FUFVUCQZNVJNPF-OJBUMXNHSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@H]5NC(=O)CC7=CC=C(C=C7)NC(=O)/C=C/C(=O)OC)OC |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5NC(=O)CC7=CC=C(C=C7)NC(=O)C=CC(=O)OC)OC |
正規SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5NC(=O)CC7=CC=C(C=C7)NC(=O)C=CC(=O)OC)OC |
同義語 |
6,14-endotheno-7-alpha-(p-methylfumaroylaminophenylacetylamino)tetrahydroripavine NIH 10364 NIH-10364 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。